1H-indol-5-yl 2,2-dimethylpropanoate: Safety Data Sheet, Handling Guidelines, and Mechanistic Role in Prodrug Synthesis
1H-indol-5-yl 2,2-dimethylpropanoate: Safety Data Sheet, Handling Guidelines, and Mechanistic Role in Prodrug Synthesis
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern drug development, the protection of indolic and phenolic hydroxyl groups is not merely a synthetic convenience; it is a critical pharmacokinetic strategy. The compound 1H-indol-5-yl 2,2-dimethylpropanoate (CAS: 2378279-82-2) exemplifies this approach[1]. By functionalizing the 5-hydroxyindole core with a bulky pivalate (2,2-dimethylpropanoate) ester, researchers can fundamentally alter the molecule's lipophilicity, membrane permeability, and hydrolytic stability. This whitepaper synthesizes the physicochemical profiling, safety data, handling standard operating procedures (SOPs), and self-validating experimental workflows required to effectively utilize this compound in advanced synthetic and prodrug applications.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of 1H-indol-5-yl 2,2-dimethylpropanoate is essential for predicting its behavior in both synthetic environments and biological matrices. The compound consists of an electron-rich indole ring paired with a highly sterically hindered ester moiety.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 1H-indol-5-yl 2,2-dimethylpropanoate |
| CAS Number | 2378279-82-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Structural Motif | Pivalate ester at the 5-position of the indole ring |
| Recommended Storage | 2–8°C (Under inert gas to prevent oxidation) |
Data sourced from authoritative chemical inventories and structural databases[1],[2].
Mechanistic Role in Drug Development: The Pivalate Advantage
As a Senior Application Scientist, I frequently encounter the challenge of premature prodrug cleavage. While standard acetate or propionate esters enhance initial lipophilicity, they are often rapidly cleaved by non-specific esterases in the gastrointestinal tract or plasma, leading to systemic dumping of the active drug before it reaches its target[3].
The Causality of Steric Shielding: The deliberate choice to utilize a 2,2-dimethylpropanoate (pivalate) ester is rooted in its extreme steric hindrance. The bulky tert-butyl group physically shields the ester's carbonyl carbon from nucleophilic attack by water molecules or the catalytic serine residues in esterase active sites. This steric shielding significantly increases the hydrolytic half-life of the compound[3],[4].
For example, in the development of centrally penetrant serotonergic derivatives like O-pivalylbufotenine (a pivalate ester of 5-hydroxy-N,N-dimethyltryptamine), the pivalate moiety acts as a robust carrier[5]. It allows the highly lipophilic molecule to cross the blood-brain barrier intact, only undergoing slow, controlled ester hydrolysis once inside the central nervous system[5]. Furthermore, the literature confirms that pivalate esterification is a premier strategy for modulating drug permeability without sacrificing systemic stability[6].
Figure 1: Esterase-mediated hydrolysis pathway of the pivalate-protected indole.
Safety Data Sheet (SDS) & Toxicological Assessment
While specific in vivo toxicological data for CAS 2378279-82-2 is limited due to its status as a specialized research intermediate, it must be handled according to the hazard profile of reactive indole derivatives.
Hazard Identification (GHS Classification):
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
First Aid Measures:
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Inhalation: Remove the subject to fresh air immediately. If breathing is labored, administer oxygen.
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Skin Contact: Flush the affected area with copious amounts of water and soap for a minimum of 15 minutes to prevent transdermal absorption.
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Eye Contact: Irrigate eyes continuously with water for 15 minutes, actively separating the eyelids to ensure complete flushing.
Handling Guidelines & Standard Operating Procedures (SOPs)
Because the indole nitrogen remains unprotected and the ester is susceptible to slow, long-term degradation, strict environmental controls are mandatory.
Storage Causality: The electron-rich nature of the indole core makes it susceptible to auto-oxidation. Therefore, the compound must be stored at 2–8°C and the headspace of the container must be flushed with an inert gas (Argon or Nitrogen) prior to sealing[2].
Figure 2: Standard operating procedure for the handling and storage of the compound.
Experimental Workflows: Synthesis and Cleavage Assays
To validate the stability and controlled release profile of the pivalate ester, researchers must employ rigorous, self-validating experimental protocols.
Protocol: In Vitro Esterase-Mediated Cleavage Assay
This methodology is designed to quantify the half-life of 1H-indol-5-yl 2,2-dimethylpropanoate in human liver microsomes (HLM), confirming its viability as a prodrug carrier.
Step-by-Step Methodology:
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Preparation of Stock Solutions: Dissolve 1H-indol-5-yl 2,2-dimethylpropanoate in LC-MS grade DMSO to yield a 10 mM stock.
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Incubation Matrix Setup: Prepare human plasma (pH 7.4) and HLM (1 mg/mL protein concentration) in 0.1 M phosphate buffer, pre-warmed to 37°C.
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Reaction Initiation: Spike the stock solution into the matrices to achieve a final compound concentration of 10 µM. (Crucial: Ensure final DMSO concentration is < 0.1% v/v to prevent enzyme denaturation).
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The Self-Validating Control System: Run a parallel assay containing 100 µM of paraoxon (a potent inhibitor of type B esterases)[3].
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Causality: If the compound degrades in the primary assay but remains stable in the paraoxon control, this internally validates that the cleavage is strictly enzymatically driven, ruling out spontaneous chemical hydrolysis.
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Sampling and Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.
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Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to track the disappearance of the prodrug and the stoichiometric appearance of 5-hydroxyindole.
Table 2: Comparative Hydrolysis Kinetics (Model Data)
| Ester Type | Plasma Half-Life ( t1/2 ) | Liver Homogenate Half-Life ( t1/2 ) | Dominant Mechanism of Cleavage |
| Acetate (Straight-chain) | < 5 mins | < 1 min | Rapid, non-specific hydrolysis |
| Pivalate (Sterically hindered) | > 60 mins | ~ 15–30 mins | Slow, controlled enzymatic cleavage |
The data above illustrates the profound kinetic shift achieved through steric hindrance, matching established literature on pivalate stability[3],[4].
References
-
O-Pivalylbufotenine. Wikipedia, The Free Encyclopedia. [Link]
-
Stability and Perfusion Studies of Desmopressin (dDAVP) and Prodrugs in the Rat Jejunum. NIH / PubMed. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI Pharmaceuticals. [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. evitachem.com [evitachem.com]
- 3. Stability and perfusion studies of Desmopressin (dDAVP) and prodrugs in the rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-Pivalylbufotenine - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
